molecular formula C23H13ClF2N2OS2 B11415833 4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B11415833
M. Wt: 470.9 g/mol
InChI Key: PZNLJVLVPDPNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of thiazoloquinazolines This compound is characterized by its unique structure, which includes a thiazoloquinazoline core, substituted with chloro and fluoro groups

Preparation Methods

The synthesis of 4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves multiple steps, typically starting with the preparation of the thiazoloquinazoline core. The synthetic route may include the following steps:

    Formation of the Thiazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazoloquinazoline core.

    Substitution Reactions:

    Final Assembly: The final step involves the coupling of the substituted thiazoloquinazoline core with other components to form the desired compound.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as catalytic processes and continuous flow reactors.

Chemical Reactions Analysis

4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The chloro and fluoro groups can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Research has explored its potential as a bioactive compound with various biological activities.

    Medicine: Studies have investigated its potential as a therapeutic agent for treating certain diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can be compared with other similar compounds, such as:

    Thiazoloquinazolines: Compounds with similar core structures but different substituents.

    Fluorobenzyl Derivatives: Compounds with similar benzyl groups but different core structures.

    Chlorophenyl Derivatives: Compounds with similar phenyl groups but different core structures.

The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H13ClF2N2OS2

Molecular Weight

470.9 g/mol

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C23H13ClF2N2OS2/c24-17-5-3-6-18(26)16(17)12-27-21-20(13-8-10-14(25)11-9-13)31-23(30)28(21)19-7-2-1-4-15(19)22(27)29/h1-11H,12H2

InChI Key

PZNLJVLVPDPNGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)F)CC5=C(C=CC=C5Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.